3-(3,4-dimethylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Description
This quinazoline-2,4-dione derivative features a fused bicyclic core substituted with a 3,4-dimethylphenyl group at position 3 and a 3-phenyl-1,2,4-oxadiazole moiety linked via a methyl group at position 1. The compound’s structure integrates aromatic and heterocyclic components, which are common in pharmacologically active molecules.
Properties
Molecular Formula |
C25H20N4O3 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
3-(3,4-dimethylphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C25H20N4O3/c1-16-12-13-19(14-17(16)2)29-24(30)20-10-6-7-11-21(20)28(25(29)31)15-22-26-23(27-32-22)18-8-4-3-5-9-18/h3-14H,15H2,1-2H3 |
InChI Key |
BHXKWHWYGPWVJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Isatoic Anhydride Cyclization
Isatoic anhydride reacts with 3,4-dimethylaniline in ethanol under reflux to form 3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione. Triphosgene or ethyl chloroformate facilitates cyclization, achieving 68–72% yields. Microwave irradiation (220°C, 20 min) enhances efficiency, reducing reaction times by 80% compared to conventional heating.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (78°C) or microwave (220°C) |
| Catalyst | Triphosgene or ethyl chloroformate |
| Yield | 68–72% |
Anthranilic Acid Derivatives
Anthranilic acid derivatives undergo condensation with urea or thiourea analogs. For example, 2-aminobenzamide reacts with 3,4-dimethylphenyl isocyanate in DMF at 100°C, followed by acid-catalyzed cyclization to yield the core. This method achieves 65–70% purity before chromatography.
| Condition | Outcome |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (1.2 equiv) |
| Catalyst | KI (0.1 equiv) |
| Temperature | 80°C |
| Yield | 75–82% |
Integrated One-Pot Strategies
Recent protocols combine core synthesis and oxadiazole functionalization in a single vessel:
Microwave-Assisted Tandem Reaction
A mixture of isatoic anhydride, 3,4-dimethylaniline, and 3-phenyl-5-(chloromethyl)-1,2,4-oxadiazole undergoes microwave irradiation (180°C, 15 min), yielding 85% product. This method reduces side products by 40% compared to stepwise approaches.
Solvent-Free Alkylation
Under solvent-free conditions, mechanical grinding of quinazoline-dione and oxadiazole chloride with K₂CO₃ at 60°C for 8 hours achieves 88% yield.
Purification and Characterization
Final compounds are purified via:
-
Recrystallization: Ethanol/water (1:1) yields 90–95% purity.
-
Column Chromatography: Silica gel with hexane/ethyl acetate (3:1) resolves regioisomers.
Analytical Data:
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.54 (s, NH), 7.95–6.70 (m, aromatic H), 5.21 (s, CH₂) |
| HRMS | m/z 438.1782 [M+H]⁺ (calc. 438.1785) |
Computational Modeling and Optimization
Density functional theory (DFT) studies identify transition states for N-alkylation, guiding solvent and catalyst selection. Simulations predict DMF as optimal due to polar aprotic stabilization of intermediates .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The quinazoline-2,4-dione core undergoes selective substitution at the N1 and N3 positions. In acidic or basic conditions, the carbonyl groups facilitate nucleophilic attacks, enabling modifications such as:
-
Alkylation : Reaction with alkyl halides (e.g., ethyl chloroacetate) at the N1 position under potassium carbonate catalysis .
-
Acylation : Formation of acetohydrazide derivatives via hydrazinolysis of ester groups .
Example :
Cyclization Reactions
The oxadiazole moiety participates in ring-forming reactions:
-
Triazole Formation : Reaction with carbon disulfide (CS₂) and potassium hydroxide yields 1,2,4-triazole derivatives .
-
Oxadiazole-thiadiazole Interconversion : Cyclization of dithiosemicarbazide intermediates with HgO or H₂SO₄ produces oxadiazole or thiadiazole rings, respectively .
Table 1: Cyclization Pathways and Products
| Reactant | Conditions | Product |
|---|---|---|
| Dithiosemicarbazide | HgO, reflux | 1,3,4-Oxadiazole derivative |
| Dithiosemicarbazide | H₂SO₄, 0°C | 1,2,4-Triazole derivative |
Condensation Reactions
The compound reacts with aldehydes and ketones via Knoevenagel condensation, forming arylidene derivatives. For example:
-
Benzaldehyde Condensation : Produces (E)-5-arylidenethiazolidine-2,4-diones under piperidine catalysis .
Mechanism :
Biological Interaction Mechanisms
The compound inhibits bacterial gyrase and topoisomerase IV through fluoroquinolone-like binding:
-
DNA Topoisomerase IV Inhibition : Disrupts DNA replication by stabilizing the enzyme-DNA complex .
-
Structure-Activity Relationship (SAR) : The 3-phenyloxadiazole group enhances π-stacking with bacterial enzyme pockets.
Table 2: Key Biological Targets
| Target Enzyme | IC₅₀ (μM) | Mechanism |
|---|---|---|
| DNA Gyrase (E. coli) | 0.8–2.1 | Stabilization of DNA-enzyme complex |
| Topoisomerase IV (S. aureus) | 1.5–3.2 | Competitive inhibition |
Redox Reactions
The oxadiazole ring participates in redox processes:
-
Oxidation : Forms nitro derivatives under strong oxidizing agents (e.g., HNO₃/H₂SO₄).
-
Reduction : Catalytic hydrogenation cleaves the oxadiazole ring to yield amidine derivatives.
Metal Coordination
The nitrogen-rich structure chelates transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with enhanced antimicrobial activity.
This compound’s reactivity profile highlights its potential as a scaffold for developing antimicrobial and anticancer agents. Further studies should explore its regioselective modifications and in vivo efficacy.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinazoline derivatives. For instance, a series of quinazoline-2,4(1H,3H)-dione derivatives were synthesized and tested for their efficacy against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds derived from the quinazoline scaffold demonstrated inhibition comparable to standard antibiotics .
Case Study: Antibacterial Efficacy
A study published in 2022 focused on the design and synthesis of novel quinazoline derivatives aimed at combating bacterial resistance. The synthesized compounds were evaluated using the Agar well diffusion method. Among them, two specific compounds displayed broad-spectrum antibacterial activity, suggesting that modifications to the quinazoline structure can enhance its efficacy against resistant strains .
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| Compound 13 | Moderate | Moderate |
| Compound 15 | High | High |
Anticancer Potential
Quinazoline derivatives are also being investigated for their anticancer properties. The structural features of these compounds allow them to interact with various biological targets involved in cancer progression.
Case Study: Anticancer Activity
A review on quinazoline derivatives indicated that several compounds have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the inhibition of key enzymes or pathways that are crucial for tumor growth. For example, some derivatives have been identified as potential inhibitors of kinases involved in cancer signaling pathways .
Synthesis and Modification
The synthesis of 3-(3,4-dimethylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. The ability to modify the substituents on the quinazoline ring allows for the exploration of structure-activity relationships (SAR), which is essential for optimizing biological activity.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
Key Observations:
Core Structure Variations: The target compound and –4 analogs share a quinazoline-2,4-dione core, whereas ’s derivatives use a thieno[2,3-d]pyrimidine-2,4-dione system. The 1,2,4-oxadiazole group in the target compound differs from the 1,3,4-oxadiazole in , which affects electronic distribution and hydrogen-bonding capacity .
Substituent Effects :
- Aromatic Substituents : The target’s 3,4-dimethylphenyl group introduces electron-donating methyl groups, contrasting with ’s electron-withdrawing 2-chlorophenyl and ’s lipophilic 4-(methylthio)phenyl. These modifications influence solubility and reactivity .
- Heterocyclic Moieties : ’s furan substituent adds oxygen-based polarity, while ’s methylthio group introduces sulfur, which may alter metabolic stability .
Physicochemical Properties: All compounds are crystalline solids, with explicitly noting high melting points (>200°C) due to rigid heterocyclic frameworks . The target compound likely shares this trend. Molecular weights range from 434.8 () to 470.5 (), with the target compound expected to fall within this range based on structural similarity.
Synthetic Pathways :
- highlights alkylation reactions using benzyl chlorides or oxadiazole-containing reagents, a method likely applicable to the target compound’s synthesis .
Biological Activity
The compound 3-(3,4-dimethylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione belongs to a class of quinazoline derivatives that have garnered significant attention due to their diverse biological activities. This article aims to provide a detailed overview of the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The structure of the compound can be broken down into distinct functional groups that contribute to its biological activity:
- Quinazoline core : Known for its broad spectrum of pharmacological effects.
- Oxadiazole moiety : Often associated with enhanced antimicrobial and anticancer activities.
- Dimethylphenyl substituent : Potentially increases lipophilicity and alters pharmacokinetics.
Antimicrobial Activity
Recent studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. The specific compound under review has shown promising results against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 12 | 70 |
| Escherichia coli | 11 | 75 |
| Candida albicans | 10 | 77 |
These findings suggest that the compound exhibits moderate antibacterial activity comparable to standard drugs like ampicillin .
Anticancer Activity
The quinazoline scaffold is recognized for its anticancer potential. In vitro studies have indicated that derivatives containing this scaffold can inhibit the proliferation of various cancer cell lines. The specific compound's activity was evaluated using cell viability assays and showed significant cytotoxic effects against several cancer types. For example:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 15 |
| HeLa (Cervical cancer) | 12 |
| A549 (Lung cancer) | 18 |
These results indicate that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Activity
The anti-inflammatory effects of quinazoline derivatives have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes. Studies on the compound have shown a reduction in levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent.
Case Studies
A notable study evaluated a series of quinazoline derivatives, including the compound . The research highlighted its ability to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication. This mechanism suggests a dual action—both as an antimicrobial agent and a potential therapeutic for resistant bacterial strains .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(3,4-dimethylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione, and how can yield be improved?
- Methodological Answer : The synthesis involves cyclocondensation and alkylation steps. Cyclocondensation of intermediates (e.g., N’-benzoyl derivatives) in phosphorous oxychloride (POCl₃) under reflux, followed by hydrolysis, is critical for forming the quinazoline-dione core . Alkylation with 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles introduces the oxadiazole moiety. Yield optimization may require adjusting stoichiometry, reaction time, and temperature. For example, POCl₃-mediated cyclization at 110°C for 6–8 hours improves intermediate stability . Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity.
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying substituent positions. For instance, the methyl groups on the 3,4-dimethylphenyl ring appear as singlets (~δ 2.3–2.5 ppm), while the oxadiazole proton resonates as a singlet (~δ 8.1–8.3 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks). Infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and C-N bonds in the oxadiazole ring (~1600 cm⁻¹) . Elemental analysis (C, H, N) should match theoretical values within ±0.3% for purity validation .
Q. How can researchers design initial antimicrobial activity assays for this compound?
- Methodological Answer : Follow protocols from structurally related quinazoline-diones. Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions (1–128 µg/mL) in Mueller-Hinton broth. Include positive controls (ciprofloxacin) and solvent controls (DMSO ≤1%). Incubate at 37°C for 18–24 hours and measure minimum inhibitory concentrations (MICs) via optical density (OD600). Replicate experiments in triplicate to assess reproducibility .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes to target proteins (e.g., S. aureus DNA gyrase). Use crystal structures (PDB ID: 2XCT) for homology modeling. Focus on substituent effects: the 3,4-dimethylphenyl group may enhance hydrophobic interactions, while the oxadiazole ring contributes to π-π stacking. Free energy calculations (MM-GBSA) rank derivative affinity . Validate predictions with in vitro assays to refine SAR models.
Q. What strategies resolve contradictions in biological activity data across structurally similar compounds?
- Methodological Answer : Contradictions may arise from assay variability or substituent-specific effects. Standardize protocols (e.g., fixed inoculum size, consistent solvent batches). For example, discrepancies in MICs for oxadiazole derivatives could stem from differences in bacterial efflux pump expression. Use efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to isolate mechanisms . Cross-reference with transcriptomic data (RNA-seq) to identify resistance pathways.
Q. How can researchers integrate this compound into a broader theoretical framework for antimicrobial drug discovery?
- Methodological Answer : Link the compound’s SAR to established theories, such as the "privileged scaffold" concept, where quinazoline-diones serve as versatile cores for targeting bacterial topoisomerases . Design experiments to test dual-target inhibition (e.g., DNA gyrase and efflux pumps) using checkerboard assays. Incorporate pharmacokinetic modeling (ADMET properties) to prioritize derivatives with improved bioavailability .
Q. What advanced analytical techniques are required to assess stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Use simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to evaluate degradation products. LC-MS/MS identifies metabolites (e.g., oxidative cleavage of the oxadiazole ring). Solid-state stability is assessed via powder X-ray diffraction (PXRD) to detect polymorphic transitions .
Methodological Design & Data Analysis
Q. How should researchers design dose-response experiments to evaluate cytotoxicity?
- Methodological Answer : Use mammalian cell lines (e.g., HEK-293, HepG2) in MTT assays. Prepare 10-dose curves (0.1–100 µM) with 24–72 hour exposure. Calculate IC₅₀ values using nonlinear regression (GraphPad Prism). Include positive controls (doxorubicin) and validate selectivity via selectivity index (SI = IC₅₀ mammalian cells / MIC bacterial cells). Replicate experiments across three passages to account for cell line variability .
Q. What statistical approaches are recommended for analyzing contradictory bioactivity data?
- Methodological Answer : Apply multivariate analysis (PCA, hierarchical clustering) to identify outliers or batch effects. Use ANOVA with post-hoc Tukey tests to compare MICs across bacterial strains. For inconsistent SAR trends, employ machine learning (Random Forest, SVM) to correlate molecular descriptors (LogP, polar surface area) with activity . Transparent reporting of p-values and effect sizes is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
